molecular formula C10H8BrClO2 B2630582 (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 2227675-98-9

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2630582
CAS No.: 2227675-98-9
M. Wt: 275.53
InChI Key: FPJINDXMTZIVJI-NKWVEPMBSA-N
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Description

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring both bromine and chlorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (3-Bromo-4-chlorophenyl)diazomethane with ethyl diazoacetate in the presence of a rhodium catalyst. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and scalable production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce dehalogenated cyclopropane derivatives.

Scientific Research Applications

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(3-Chloro-4-bromophenyl)cyclopropane-1-carboxylic acid
  • (1R,2R)-2-(3-Iodo-4-chlorophenyl)cyclopropane-1-carboxylic acid

Uniqueness

(1R,2R)-2-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

(1R,2R)-2-(3-bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJINDXMTZIVJI-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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